molecular formula C15H18N2O B1455833 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine CAS No. 1146362-82-4

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Cat. No.: B1455833
CAS No.: 1146362-82-4
M. Wt: 242.32 g/mol
InChI Key: QYKDPFJVQCVBJZ-UHFFFAOYSA-N
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Description

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-phenyl-2-oxazoline with piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can be scaled up to produce significant quantities of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered oxidation states .

Scientific Research Applications

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine is unique due to its specific combination of the oxazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-methyl-4-phenyl-2-piperidin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKDPFJVQCVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
Reactant of Route 2
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
Reactant of Route 3
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
Reactant of Route 4
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
Reactant of Route 5
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
Reactant of Route 6
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

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